molecular formula C15H16N6O2 B2915502 3-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034202-25-8

3-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No. B2915502
CAS RN: 2034202-25-8
M. Wt: 312.333
InChI Key: YPEDIZKSAIAKBQ-UHFFFAOYSA-N
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Description

The compound “3-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic molecule that contains several functional groups including a pyrazole ring, a pyrrolidine ring, and a pyrazine ring . Pyrazoles are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3,5-dimethyl-1H-pyrazole component of the molecule is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions and reagents used. Pyrazoles can undergo a variety of reactions, including [3 + 2] cycloadditions, condensations with ketones and aldehydes, and oxidative cyclizations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the 3,5-dimethyl-1H-pyrazole component of the molecule has a molecular weight of 96.1304 .

Scientific Research Applications

Anticoronavirus and Antitumoral Activity

This compound has shown promising in vitro anticoronavirus and antitumoral activity . It was found that subtle structural variations on the phenyl moiety allowed to tune biological properties toward antiviral or antitumoral activity .

Inhibition of Tubulin Polymerization

The antitumoral activity of this compound was found to be due to the inhibition of tubulin polymerization .

Fluorescent and Photoluminescent Materials

1,3,5-Triarylpyrazoline compounds, which can be synthesized from this compound, have excellent fluorescence and better hole transport characteristics . They can be used as photoluminescent materials .

Organic Nonlinear Optical Materials

The same 1,3,5-Triarylpyrazoline compounds can also be used as organic nonlinear optical materials .

Photorefractive Materials

These compounds can be used as photorefractive materials , which have applications in data storage, optical computing, and holography.

Oxidation of Primary and Secondary Alcohols

When combined with Chromium (VI)­ oxide, this compound is a valuable reagent for the oxidation of primary and secondary alcohols to carbonyl compounds .

Preparation of Pyrazolato Ligated Complexes

This compound is a common reagent for the preparation of pyrazolato ligated complexes . These complexes have various applications in catalysis, magnetism, and materials science.

Synthesis of Cross-Conjugated Monomeric Betaines

This compound reacts with malonic esters to give a family of cross-conjugated monomeric betaines . These betaines have applications in organic synthesis and medicinal chemistry.

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, structure, reactivity, and potential biological activities. Pyrazole derivatives are of interest in various fields of science due to their diverse pharmacological effects .

Mechanism of Action

Target of Action

The primary targets of the compound “3-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” are currently unknown. This compound is a derivative of pyrazole, which is known to interact with a variety of biological targets . .

Mode of Action

The pyrazole ring, in particular, is known to participate in pi-stacking interactions, which could contribute to its binding with target proteins .

Biochemical Pathways

Pyrazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, it is possible that this compound could affect multiple biochemical pathways.

Pharmacokinetics

The presence of the pyrazole ring could also facilitate its distribution across biological membranes .

Result of Action

Given the wide range of biological activities exhibited by pyrazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of the environment, as changes in pH could influence the compound’s ionization state and, consequently, its interaction with its targets .

properties

IUPAC Name

3-[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2/c1-9-13(10(2)20-19-9)15(22)21-6-3-11(8-21)23-14-12(7-16)17-4-5-18-14/h4-5,11H,3,6,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEDIZKSAIAKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

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